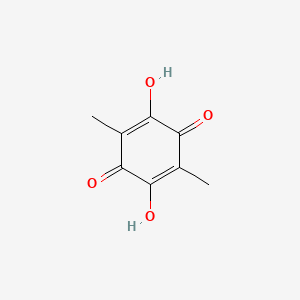
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone is a quinone derivative with the molecular formula C8H8O4. This compound is characterized by the presence of two hydroxyl groups and two methyl groups attached to a benzoquinone core. Quinones are a class of organic compounds that are widely studied due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone typically involves the oxidation of 2,5-dihydroxy-3,6-dimethylbenzene. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reactions with nucleophiles typically occur under mild conditions, often in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Various oxidized quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Scientific Research Applications
2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying biological redox reactions and electron transfer processes.
Medicine: Quinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This property is crucial in biological systems where it can participate in electron transfer chains. The molecular targets and pathways involved include various enzymes and proteins that facilitate redox reactions .
Comparison with Similar Compounds
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,5-Dihydroxy-3,6-di-tert-butyl-1,4-benzoquinone
- 2,5-Dihydroxy-3,6-dichloro-1,4-benzoquinone
Comparison: 2,5-Dihydroxy-3,6-dimethylbenzo-1,4-quinone is unique due to the presence of methyl groups at positions 3 and 6, which influence its chemical reactivity and physical properties. Compared to its analogs, the methyl groups can affect the compound’s solubility, stability, and interaction with other molecules .
Properties
CAS No. |
2654-72-0 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,5-dihydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H8O4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h9,12H,1-2H3 |
InChI Key |
KUEWMDGIKQRIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















